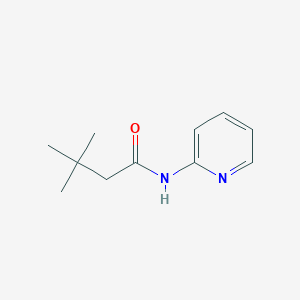

3,3-dimethyl-N-pyridin-2-ylbutanamide

Description

3,3-Dimethyl-N-pyridin-2-ylbutanamide is a pyridine-containing amide derivative characterized by a butanamide backbone with two methyl groups at the 3-position and a pyridin-2-yl substituent on the nitrogen. Its molecular formula is C₁₁H₁₅N₂O, with a molecular weight of 191.25 g/mol.

Properties

IUPAC Name |

3,3-dimethyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLHIAIPPUHSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid is activated by EDCI to form an O-acylisourea intermediate, which reacts with HOBt to generate a more stable active ester. This intermediate then undergoes nucleophilic attack by the pyridin-2-amine, yielding the target amide. The reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours, with triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Example Protocol

-

Reactants : 3,3-Dimethylbutanoic acid (1.0 equiv), pyridin-2-amine (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), Et₃N (3.0 equiv).

-

Solvent : Anhydrous DCM (0.1 M concentration).

-

Conditions : Stirred under nitrogen at 25°C for 18 hours.

-

Workup : Dilution with DCM, washed with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine. The organic layer is dried over MgSO₄ and concentrated.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product as a white solid (75–85% yield).

Schotten-Baumann Reaction via Acid Chloride Intermediate

An alternative approach involves converting 3,3-dimethylbutanoic acid to its acid chloride, followed by reaction with pyridin-2-amine under Schotten-Baumann conditions. This method is advantageous for scalability and avoids coupling agents.

Synthesis of 3,3-Dimethylbutanoyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is used to convert the carboxylic acid to the acid chloride. The reaction is typically refluxed in anhydrous DCM or toluene until gas evolution ceases (2–4 hours). Excess reagent is removed under reduced pressure to isolate the acid chloride as a colorless liquid.

Amidation Protocol

-

Reactants : 3,3-Dimethylbutanoyl chloride (1.0 equiv), pyridin-2-amine (1.1 equiv), aqueous NaOH (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF)/water (4:1 v/v).

-

Conditions : The amine is dissolved in THF, and the acid chloride is added dropwise at 0°C. Aqueous NaOH is added to maintain a pH of 8–9. The mixture is stirred at room temperature for 4 hours.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

-

Yield : 60–70%, with minor impurities requiring recrystallization from ethanol/water.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the amidation process, reducing reaction times from hours to minutes. This method is particularly useful for high-throughput screening.

Optimized Conditions

-

Coupling System : EDCI/HOBt, DMF solvent.

-

Microwave Parameters : 100°C, 150 W, 20 minutes.

-

Yield : Comparable to conventional methods (80%) but with a 90% reduction in time.

Comparative Analysis of Methods

| Parameter | Direct Amidation (EDCI/HOBt) | Schotten-Baumann | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 18–24 hours | 4–6 hours | 20 minutes |

| Yield | 75–85% | 60–70% | 80% |

| Purification Complexity | Moderate (column chromatography) | High (recrystallization) | Moderate |

| Scalability | Lab-scale | Industrial-scale | Lab-scale |

The EDCI/HOBt method offers superior yields and purity but requires costlier reagents. The Schotten-Baumann approach is preferable for large-scale production despite lower yields, while microwave synthesis excels in rapid prototyping.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.25 (dd, J = 5.0 Hz, 1H, pyridine H-6), 7.65 (td, J = 7.8 Hz, 1H, pyridine H-4), 7.15 (d, J = 8.2 Hz, 1H, pyridine H-3), 6.98 (t, J = 6.0 Hz, 1H, NH), 2.45 (s, 2H, CH₂CO), 1.15 (s, 6H, C(CH₃)₂).

-

¹³C NMR : δ 172.5 (CONH), 158.2 (pyridine C-2), 148.7 (C-6), 137.5 (C-4), 119.3 (C-5), 113.8 (C-3), 44.2 (C(CH₃)₂), 28.7 (CH₂CO), 25.1 (C(CH₃)₂).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Industrial-Scale Production Considerations

For bulk synthesis, the Schotten-Baumann method is optimized as follows:

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 1 hour.

-

Solvent Recovery : Distillation and recycling of THF reduce costs.

-

Crystallization : Gradient cooling in ethanol/water yields 99% pure product with minimal loss.

Challenges and Troubleshooting

Common Issues

-

Low Yields : Excess pyridin-2-amine (1.5 equiv) and extended reaction times (48 hours) improve conversion.

-

Byproduct Formation : Urea derivatives from EDCI are mitigated by rigorous washing with 1M HCl.

-

Amine Sensitivity : Pyridin-2-amine is hygroscopic; reactions require anhydrous conditions and molecular sieves .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-pyridin-2-ylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide to the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or organometallic reagents in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,3-dimethyl-N-pyridin-2-ylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-pyridin-2-ylbutanamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-2-Pyridyl-3-oxobutanamide (C₉H₁₀N₂O₂)

- Structural Differences : The ketone group at the 3-position of the butanamide chain contrasts with the dimethyl substitution in the target compound.

- Reactivity: The oxo group enables keto-enol tautomerism and participation in condensation reactions (e.g., with benzaldehyde to form dihydropyridines) . In contrast, the dimethyl groups in 3,3-dimethyl-N-pyridin-2-ylbutanamide likely hinder such reactivity due to steric bulk.

- Applications : N-2-Pyridyl-3-oxobutanamide is a key intermediate in synthesizing heterocycles like pyridopyridones and pyridazines . The target compound’s reduced electrophilicity may favor stability over reactivity in drug formulations.

N-(3-Hydroxypyridin-2-yl)acetamide (C₇H₈N₂O₂)

3-Chloro-N-phenyl-phthalimide (C₁₄H₉ClN₂O₂)

- Structural Differences : A phthalimide core with a chlorine atom and phenyl group, distinct from the pyridine-amide system.

- Reactivity and Applications : Used in polymer synthesis (e.g., polyimides) due to its aromatic rigidity and electrophilic chlorine . The target compound’s aliphatic chain and pyridine moiety suggest divergent applications, such as ligand design or catalysis.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Reactivity Trends: The presence of electron-withdrawing groups (e.g., oxo in N-2-pyridyl-3-oxobutanamide) enhances electrophilicity, enabling cyclization and nucleophilic attack .

- Steric Effects : The bulky dimethyl groups in this compound may impede interactions with biological targets or catalytic sites, necessitating structural optimization for specific applications.

- Synthetic Utility: While N-2-pyridyl-3-oxobutanamide is versatile in heterocycle synthesis , the target compound’s synthetic pathways remain underexplored, suggesting opportunities for methodological innovation.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3,3-dimethyl-N-pyridin-2-ylbutanamide, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, including amide bond formation between pyridin-2-amine and a substituted butanoyl chloride derivative. Key steps may include:

- Coupling Reactions : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Optimization : Adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to improve yield .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

Methodological approaches include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyridine ring and butanamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm) and pyridine ring vibrations .

Q. What are the documented biological activities of this compound in preclinical studies?

While direct data on this compound is limited, structurally related pyridine derivatives exhibit:

- Antimicrobial Activity : Assessed via agar diffusion assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Potential interactions with kinases or proteases, evaluated through fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., cell lines, incubation times) .

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methyl groups) to isolate bioactive moieties .

- Meta-Analysis : Cross-referencing pharmacological data from databases like PubChem to identify trends .

Q. What computational approaches are effective for studying the structure-activity relationships of this compound?

Methodologies include:

- Molecular Docking : Simulating interactions with target proteins (e.g., kinases) using software like AutoDock .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) to analyze electron distribution and reactivity .

- QSAR Modeling : Correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Advanced optimization involves:

- Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .

- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF) versus non-polar alternatives .

- In-line Analytics : Using HPLC-MS to monitor reaction progress in real time .

Q. What experimental designs are critical for evaluating the pharmacokinetic properties of this compound?

Key considerations include:

- In Vitro Models : Caco-2 cell assays for permeability and metabolic stability (e.g., liver microsomes) .

- In Vivo Studies : Rodent models to assess bioavailability and half-life, with LC-MS/MS for plasma analysis .

- Toxicity Profiling : Ames tests for mutagenicity and acute toxicity assays in zebrafish .

Methodological Notes

- Data Validation : Cross-check spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations) to confirm structural integrity .

- Controlled Experiments : Include positive/negative controls in bioassays to account for solvent or reagent interference .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and chemical waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.